molecular formula C16H17ClN2O4S B5752388 N-(2-chlorophenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide

N-(2-chlorophenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide

Cat. No.: B5752388
M. Wt: 368.8 g/mol
InChI Key: ZMYVIEZOUIPSAU-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloroaniline and 3-methoxy-N-methylsulfonylaniline.

    Acylation Reaction: The 2-chloroaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(2-chlorophenyl)acetamide.

    Coupling Reaction: The N-(2-chlorophenyl)acetamide is then coupled with 3-methoxy-N-methylsulfonylaniline under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity. Solvent selection, temperature control, and purification steps are critical in the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)acetamide: Lacks the methoxy and sulfonyl groups, leading to different chemical and biological properties.

    N-(2-chlorophenyl)-2-(3-methoxyanilino)acetamide: Similar structure but without the sulfonyl group, affecting its reactivity and applications.

Uniqueness

N-(2-chlorophenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide is unique due to the presence of both methoxy and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-23-13-7-5-6-12(10-13)19(24(2,21)22)11-16(20)18-15-9-4-3-8-14(15)17/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYVIEZOUIPSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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